N-Cycloheptyl-1-[(2,4,6-Trimethylphenyl)sulfonyl]piperidine-4-Carboxamide
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Overview
Description
N-Cycloheptyl-1-[(2,4,6-Trimethylphenyl)sulfonyl]piperidine-4-Carboxamide is a synthetic compound known for its complex structure and potential applications in various scientific fields. This compound is characterized by a piperidine ring substituted with a cycloheptyl group and a sulfonyl group attached to a trimethylphenyl moiety. Its unique structure makes it a subject of interest in medicinal chemistry and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cycloheptyl-1-[(2,4,6-Trimethylphenyl)sulfonyl]piperidine-4-Carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Cycloheptyl Group: The cycloheptyl group is introduced via a nucleophilic substitution reaction.
Attachment of Sulfonyl Group: The sulfonyl group is attached to the trimethylphenyl moiety through a sulfonation reaction.
Final Coupling: The final step involves coupling the sulfonylated trimethylphenyl moiety with the piperidine ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cycloheptyl-1-[(2,4,6-Trimethylphenyl)sulfonyl]piperidine-4-Carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-Cycloheptyl-1-[(2,4,6-Trimethylphenyl)sulfonyl]piperidine-4-Carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of enzyme inhibition.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Cycloheptyl-1-[(2,4,6-Trimethylphenyl)sulfonyl]piperidine-4-Carboxamide involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxides. By inhibiting this enzyme, the compound can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-Cycloheptyl-1-[(2,4,6-Trimethylphenyl)sulfonyl]piperidine-4-Carboxamide
- N-Cycloheptyl-1-[(2,4,6-Trimethylphenyl)sulfonyl]piperidine-4-Carboxylate
- N-Cycloheptyl-1-[(2,4,6-Trimethylphenyl)sulfonyl]piperidine-4-Carboxylamide
Uniqueness
This compound is unique due to its specific structural features, such as the combination of a cycloheptyl group and a sulfonylated trimethylphenyl moiety
Properties
Molecular Formula |
C22H34N2O3S |
---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
N-cycloheptyl-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C22H34N2O3S/c1-16-14-17(2)21(18(3)15-16)28(26,27)24-12-10-19(11-13-24)22(25)23-20-8-6-4-5-7-9-20/h14-15,19-20H,4-13H2,1-3H3,(H,23,25) |
InChI Key |
GTZJATJFRQCZIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCCC3)C |
Origin of Product |
United States |
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